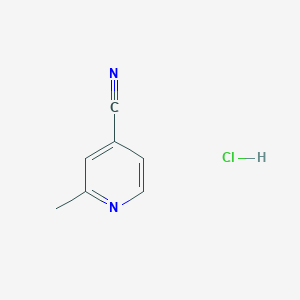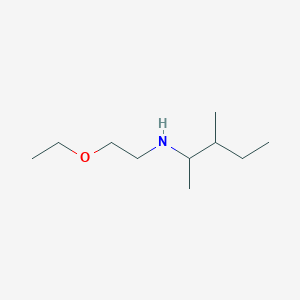![molecular formula C16H28O B13252175 4'-tert-Butyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13252175.png)
4'-tert-Butyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-tert-Butyl-3-oxaspiro[bicyclo[510]octane-4,1’-cyclohexane] is a synthetic organic compound with the molecular formula C₁₆H₂₈O This compound is characterized by its unique spirocyclic structure, which includes a tert-butyl group and an oxaspiro moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-tert-Butyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclohexanone and tert-butyl alcohol.
Formation of Spirocyclic Intermediate: The initial step involves the formation of a spirocyclic intermediate through a cyclization reaction. This is achieved by reacting cyclohexanone with tert-butyl alcohol in the presence of an acid catalyst.
Oxidation: The spirocyclic intermediate is then subjected to oxidation using an oxidizing agent such as hydrogen peroxide or a peracid to introduce the oxaspiro moiety.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain 4’-tert-Butyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] in high purity.
Industrial Production Methods
While the compound is primarily synthesized for research purposes, industrial-scale production would involve optimizing the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4’-tert-Butyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxaspiro moiety.
Substitution: The tert-butyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, and thiolated versions.
Scientific Research Applications
4’-tert-Butyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Materials Science:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development.
Mechanism of Action
The mechanism of action of 4’-tert-Butyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-{3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane]-4’-yl}carbamate: A similar compound with a carbamate functional group.
tert-Butyl N-{3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane]-5’-yl}carbamate: Another similar compound with a different substitution pattern.
Uniqueness
4’-tert-Butyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] is unique due to its specific spirocyclic structure and the presence of the tert-butyl group. This combination imparts distinct chemical and physical properties, making it valuable for various research applications.
Properties
Molecular Formula |
C16H28O |
|---|---|
Molecular Weight |
236.39 g/mol |
IUPAC Name |
4'-tert-butylspiro[3-oxabicyclo[5.1.0]octane-4,1'-cyclohexane] |
InChI |
InChI=1S/C16H28O/c1-15(2,3)14-5-8-16(9-6-14)7-4-12-10-13(12)11-17-16/h12-14H,4-11H2,1-3H3 |
InChI Key |
PABQVXCTTAFBMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2(CC1)CCC3CC3CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(3-Bromo-4-chlorophenyl)methyl]amino}ethan-1-ol](/img/structure/B13252103.png)
![2-Iodo-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B13252109.png)
![(2,2-Dimethylpropyl)[(4-methoxyphenyl)methyl]amine](/img/structure/B13252116.png)
![(Butan-2-yl)[1-(2-methylphenyl)ethyl]amine](/img/structure/B13252125.png)
![tert-Butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine-1-carboxylate](/img/structure/B13252131.png)
![2-[1-(2-Aminocyclohexyl)-1H-1,2,3-triazol-4-yl]propan-2-ol](/img/structure/B13252136.png)
![2-{4-[Imino(methyl)oxo-lambda6-sulfanyl]phenyl}acetic acid](/img/structure/B13252144.png)
![2-Benzyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine](/img/structure/B13252154.png)


![(1S,2S,7R)-2-Methyl-4-azatricyclo[5.2.1.0,2,6]decane-3,5-dione](/img/structure/B13252163.png)
![3-{2-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-imidazol-4-yl}pyridine](/img/structure/B13252169.png)

